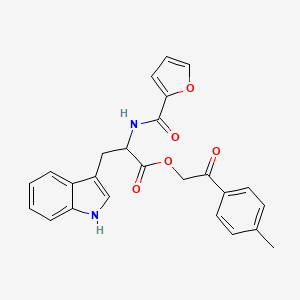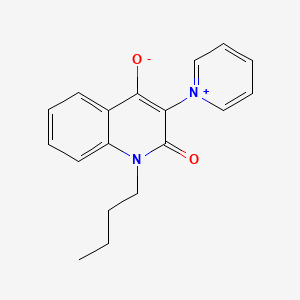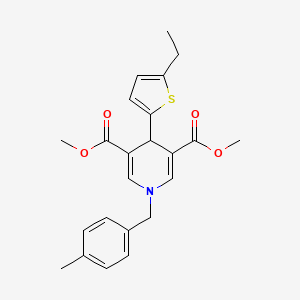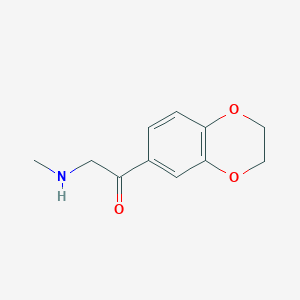![molecular formula C24H20F3N3O2S B11210356 3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11210356.png)
3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a trifluoromethyl group, and a thienoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the construction of the thienoquinoline core, followed by the introduction of the furan ring and the trifluoromethyl group. The amino group is usually introduced in the final steps to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE shares structural similarities with other thienoquinoline derivatives and furan-containing compounds.
Other similar compounds: include 3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-yl and 4-amino-3-(trifluoromethyl)phenol.
Uniqueness
The uniqueness of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the furan ring contributes to its reactivity and potential bioactivity.
This detailed article provides a comprehensive overview of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20F3N3O2S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C24H20F3N3O2S/c1-12-9-10-17(32-12)18-15-7-2-3-8-16(15)30-23-19(18)20(28)21(33-23)22(31)29-14-6-4-5-13(11-14)24(25,26)27/h4-6,9-11H,2-3,7-8,28H2,1H3,(H,29,31) |
InChI Key |
YYYHJISBXZACOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=CC(=C5)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210285.png)
![N-(4-ethylbenzyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11210288.png)
![9-Chloro-5-(2,3-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210296.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210300.png)

![7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210308.png)
![1-(2,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210319.png)
![N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210333.png)
![N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidi](/img/structure/B11210335.png)

![N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210347.png)
![Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11210350.png)
